3-(3-(Benzyloxy)phenyl)acrylic acid

Vue d'ensemble

Description

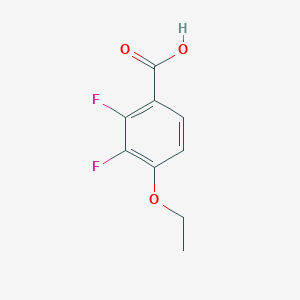

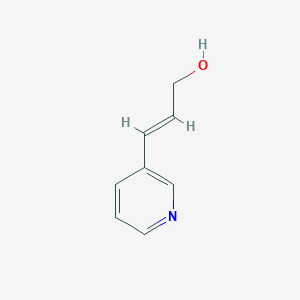

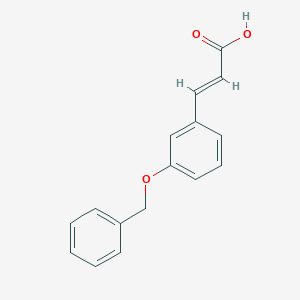

3-(3-(Benzyloxy)phenyl)acrylic acid is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing pharmaceuticals and materials science. Its structure consists of a benzyloxy group attached to a phenyl group, which is further connected to an acrylic acid moiety. This structure makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid, such as 3-(4-hydroxyphenyl)acrylic acid, involves the Knoevenagel condensation of hydroxy benzaldehyde with malonic acid under optimized conditions using 1,4-dioxane as a solvent and pyridine and piperidine as catalysts. This method improves yield and is more environmentally friendly compared to traditional methods (J. Shan, 2008).

Molecular Structure Analysis

For compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid, structural elucidation is achieved using techniques like Fourier transform infrared spectroscopy, multinuclear NMR (1H, 13C NMR), and GC-MS, along with X-ray crystallography to study small intermolecular and intramolecular interactions (M. Hussain et al., 2010).

Chemical Reactions and Properties

The reactivity of related compounds under various conditions has been explored, such as the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air, producing derivatives in high yields. This indicates a potential pathway for functionalizing compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid (M. Miura et al., 1998).

Physical Properties Analysis

The physical properties, such as crystalline structure, of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid have been analyzed, revealing that these compounds can exhibit diverse crystalline forms depending on the synthesis conditions and the presence of substituents, which affects their physical stability and solubility (M. Akkurt et al., 2007).

Chemical Properties Analysis

The study of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which are structurally related to 3-(3-(Benzyloxy)phenyl)acrylic acid, showcases the design and synthesis of compounds with potential inhibitory activity against cyclooxygenases and lipoxygenases, highlighting the chemical reactivity and potential applications of such structures in developing therapeutic agents (Anne Moreau et al., 2006).

Applications De Recherche Scientifique

Versatile Building Blocks in Chemistry : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound related to 3-(3-(Benzyloxy)phenyl)acrylic acid, serves as a versatile gem-difluorination building block. It is useful for introducing difluoromethene subunits into new hydroxy esters, which have potential applications in various industries (Peng, Zhao, & Zhu, 2006).

Improved Synthesis Methods : Research on improved synthesis methods for related compounds, like 3-(4-hydroxyphenyl)acrylic acid, has resulted in more environmentally friendly processes with higher yields (Shan, 2008).

Liquid Crystalline Properties : Polymers containing substituted 2-phenyl-benzoxazole side-chain groups, synthesized from acrylic derivatives, exhibit liquid crystalline properties. This includes the creation of three smectic-type polymers (Centore et al., 1996).

Antimicrobial Drug Potential : Fluoro-substituted phenyl acrylic acids show promise as antimicrobial drugs. Their weaker interactions and geometric properties may enhance hydrolysis and lipophilicity, key factors in drug design (Hussain et al., 2010).

Nonlinear Optical Material : The 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid molecule, another derivative, demonstrates potential as a nonlinear optical material due to its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).

Functional Polymers : Acrylates and methacrylates of certain benzotriazole derivatives have potential as functional polymers. These materials can have significant applications in various fields, including materials science and engineering (Li et al., 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.

Propriétés

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Benzyloxy)phenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.